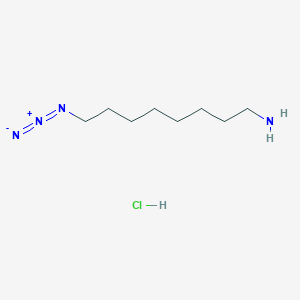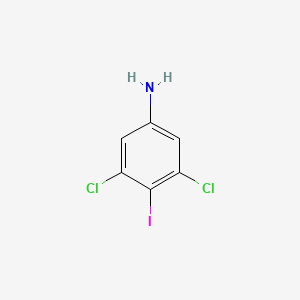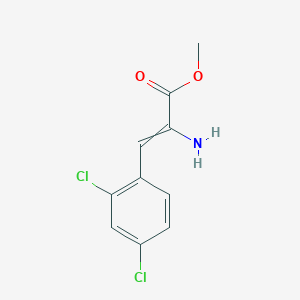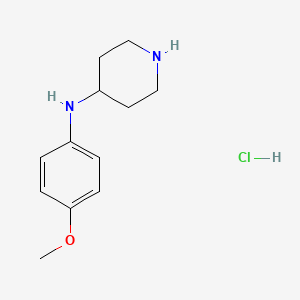![molecular formula C11H17N5 B11727979 N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11727979.png)
N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Éthyl-1H-pyrazol-5-YL)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine est un composé appartenant à la famille des pyrazoles, qui est connue pour ses applications polyvalentes en synthèse organique et en chimie médicinale. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé particulier présente une structure unique avec deux cycles pyrazole, ce qui en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(1-Éthyl-1H-pyrazol-5-YL)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine implique généralement la réaction du 1-éthyl-1H-pyrazole-5-carbaldéhyde avec la 1,5-diméthyl-1H-pyrazol-3-amine dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un solvant approprié tel que l'éthanol ou le méthanol, et d'un catalyseur comme l'acide p-toluènesulfonique pour faciliter la réaction de condensation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives telles que la synthèse en flux continu, ce qui permet un meilleur contrôle des conditions de réaction et des rendements. L'utilisation de systèmes automatisés et de catalyseurs avancés peut encore améliorer l'efficacité et la capacité d'adaptation du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
N-[(1-Éthyl-1H-pyrazol-5-YL)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les oxydes de pyrazole correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés de pyrazole réduits.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Acide p-toluènesulfonique, palladium sur carbone .Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazole, tandis que la réduction peut produire des dérivés de pyrazole réduits .
Applications De Recherche Scientifique
N-[(1-Éthyl-1H-pyrazol-5-YL)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans le développement de produits agrochimiques et de matériaux fonctionnels
Mécanisme d'action
Le mécanisme d'action de N-[(1-Éthyl-1H-pyrazol-5-YL)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant certaines enzymes ou certains récepteurs, conduisant aux effets biologiques observés. Des études détaillées sur son affinité de liaison et ses interactions moléculaires sont essentielles pour comprendre complètement son mécanisme d'action .
Mécanisme D'action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Méthyl-5-aminopyrazole
- Dérivés de la N-(1H-pyrazol-5-yl)nicotinamide
- Dérivés de la 1-arylpyrazole
Unicité
N-[(1-Éthyl-1H-pyrazol-5-YL)méthyl]-1,5-diméthyl-1H-pyrazol-3-amine se distingue par sa structure unique à deux pyrazoles, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)15(3)14-11/h5-7H,4,8H2,1-3H3,(H,12,14) |
Clé InChI |
ORRRHIGOEKUQRL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)


![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)




![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)




